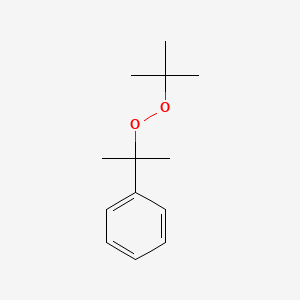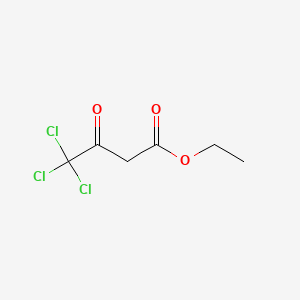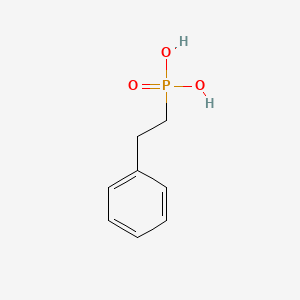
Chloropentafluoroacetone monohydrate
Descripción general
Descripción
Chloropentafluoroacetone monohydrate is a chemical compound with the molecular formula C3H2ClF5O2 . It has a molecular weight of 200.49 g/mol . The IUPAC name for this compound is 1-chloro-1,1,3,3,3-pentafluoropropan-2-one;hydrate .
Molecular Structure Analysis
The molecular structure of Chloropentafluoroacetone monohydrate consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), and oxygen (O) atoms . The exact mass of this compound is 199.96600 .Physical And Chemical Properties Analysis
Chloropentafluoroacetone monohydrate has a density of 1.73 g/cm3 . It has a boiling point of 40.6ºC at 760 mmHg and a melting point of 19ºC . The compound is clear in its liquid form .Aplicaciones Científicas De Investigación
Fluorination of Organic Compounds
Chloropentafluoroacetone monohydrate plays a significant role in the fluorination of organic compounds. In a study by Rây, Sarkar, and Rây (1933), monofluoracetone was prepared through interaction with monochloracetone, showcasing the potential of chloropentafluoroacetone monohydrate in fluorination processes (Rây, Sarkar, & Rây, 1933).
Fluorescence and Photolysis
Chloropentafluoroacetone exhibits notable fluorescence and photolysis characteristics. Samant and Yarwood (1970) reported on the fluorescence of chloropentafluoroacetone in the gaseous state at room temperature, highlighting its extensive fluorescence range and potential applications in fluorescence studies (Samant & Yarwood, 1970). Furthermore, the photolysis of chloropentafluoroacetone was examined by Majer, Olavesen, and Robb (1969), revealing its decomposition into various radicals and halogenated compounds under specific conditions, which could have implications in chemical synthesis and environmental studies (Majer, Olavesen, & Robb, 1969).
Synthesis of Antiinflammatory Compounds
In pharmaceutical research, chloropentafluoroacetone monohydrate has been utilized in synthesizing novel antiinflammatory compounds. Middleton and Bingham (1983) used it as a source for the trifluoromethyl group in synthesizing new acids, demonstrating its utility in creating pharmaceutical agents (Middleton & Bingham, 1983).
Gas Chromatography and Analytical Chemistry
In analytical chemistry, specifically in gas chromatography, chloropentafluoroacetone monohydrate has been applied for analyzing protein amino acids. Hušek (1982) discussed the use of dichlorotetrafluoroacetone, related to chloropentafluoroacetone monohydrate, for sensitive and quick analysis of amino acids, emphasizing its importance in chromatographic estimations (Hušek, 1982).
Phosphorescence Studies
The phosphorescence of chloropentafluoroacetone, particularly at low temperatures (77 °K), was investigated by Samant and Yarwood (1970). They estimated the energy of the triplet state and measured phosphorescence lifetimes, contributing valuable data for physical chemistry and materials science (Samant & Yarwood, 1970).
Safety and Hazards
Chloropentafluoroacetone monohydrate is classified as acutely toxic, both orally (Category 3) and dermally (Category 2) . It is toxic if swallowed and fatal in contact with skin . Protective measures include avoiding contact with eyes and skin, not eating, drinking, or smoking when using this product, washing hands thoroughly after handling, and wearing protective gloves and eye/face protection . In case of ingestion or skin contact, immediate medical attention is required .
Propiedades
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoropropan-2-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMNKPFHVMVGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloropentafluoroacetone monohydrate | |
CAS RN |
6984-99-2, 2036-62-6 | |
| Record name | Chloropentafluoroacetone Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2036-62-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B1581937.png)